molecular formula C11H11N3O2 B2976419 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1781983-41-2

3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B2976419
CAS No.: 1781983-41-2
M. Wt: 217.228
InChI Key: GBMWACMBADCBNH-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a chemical compound belonging to the class of pyrazolo[3,4-b]pyridines. The presence of the cyclopropyl group and the carboxylic acid moiety in this compound contributes to its unique chemical properties and biological activities.

Mechanism of Action

The biological activity of these compounds can vary widely depending on the specific substituents present at various positions on the pyrazolo[3,4-b]pyridine ring . Therefore, without specific information on the biological activity of “3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid”, it’s difficult to provide a detailed description of its mechanism of action and other properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 5-aminopyrazoles and α-oxoketene dithioacetals, are subjected to a condensation reaction. This reaction is often catalyzed by trifluoracetic acid.

  • Cyclization: The resulting intermediate undergoes cyclization to form the pyrazolo[3,4-b]pyridine core structure.

  • Functional Group Modifications: The cyclopropyl group and the carboxylic acid moiety are introduced through subsequent chemical reactions, such as alkylation and carboxylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.

  • Reduction Products: Derivatives with reduced functional groups, such as amines or alcohols.

  • Substitution Products: Compounds with different substituents at specific positions on the core structure.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules. Biology: It has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents. Medicine: Research has indicated its potential in treating various diseases, including bacterial infections and metabolic disorders. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: A closely related compound with a similar structure but different substitution pattern.

  • Other Pyrazolo[3,4-b]pyridine Derivatives: Various derivatives with different substituents and functional groups.

Uniqueness: 3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its specific combination of the cyclopropyl group and the carboxylic acid moiety, which contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-10-8(9(13-14)6-2-3-6)7(11(15)16)4-5-12-10/h4-6H,2-3H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMWACMBADCBNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=N1)C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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